9H-xanthen-9-amine hydrochloride
Overview
Description
9H-xanthen-9-amine hydrochloride is a chemical compound with the IUPAC name 9H-xanthen-9-amine . It is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of xanthones, which includes 9H-xanthen-9-amine, has been achieved through various methods. These include the classical and modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .Molecular Structure Analysis
The molecular structure of this compound is characterized by a unique 9H-xanthen-9-one scaffold . This structure allows for a wide range of different substitutions, modulating several biological responses .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse, given the variety of synthetic strategies towards xanthone derivatives . The reactions include various types of coupling reactions, the use of different catalysts, and the application of several reaction strategies .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 233.7 . More detailed properties may be found in its Material Safety Data Sheet .Scientific Research Applications
Antimicrobial and Antifungal Activities
9H-xanthen-9-amine hydrochloride derivatives have shown promising antimicrobial and antifungal properties. For instance, derivatives containing allyl, cinnamyl, morpholine, and imidazole moieties demonstrated significant efficacy against fungal species such as Trichophyton mentagrophytes and bacterial species including Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis (Marona et al., 2009). Further research into nature-inspired xanthones revealed antibacterial activity against multidrug-resistant strains and antifungal effects on dermatophyte clinical strains, highlighting the compound's potential in addressing antimicrobial resistance challenges (Resende et al., 2020).
Antimalarial Properties
The modification of this compound has led to the creation of derivatives with notable antimalarial activities. Specifically, chloro-9H-xanthones with an aminoalkyl side chain exhibited significant in vitro activity against both chloroquine-susceptible and resistant strains of Plasmodium falciparum, offering a new avenue for antimalarial drug development (Portela et al., 2007).
Photophysical and Electrochemical Properties
The structural versatility of this compound derivatives has been exploited in the synthesis of triarylamines showcasing yellow-green fluorescence. These derivatives display photophysical properties that can be tuned by modifying the peripheral amines, making them suitable for applications in fluorescent materials and organic electronics (Sharma et al., 2015).
Photocleavable Protecting Groups
In a novel application, the 9-xanthenylmethyl group, derived from 9H-xanthen-9-amine, has been investigated as a photocleavable protecting group for amines. This application showcases the compound's utility in synthetic chemistry, enabling the protection and subsequent photolytic deprotection of amine functionalities with high efficiency (Du & Boyd, 2001).
Material Science Applications
In material science, derivatives of this compound have contributed to the development of organosoluble, low-dielectric-constant fluorinated polyimides. These materials, based on the xanthene scaffold, exhibit remarkable properties such as low moisture absorption, low dielectric constants, and high thermal stability, making them ideal for advanced electronic applications (Sheng et al., 2011).
Future Directions
Properties
IUPAC Name |
9H-xanthen-9-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO.ClH/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8,13H,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRKQVZTBJFEJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96325-69-8 | |
Record name | 9H-xanthen-9-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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